4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine
描述
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine, also known as PZM21, is a synthetic compound that has been developed as a potential analgesic drug. It was discovered through a collaboration between the University of California, San Francisco and the University of North Carolina, Chapel Hill. The compound has shown promising results in preclinical studies and has the potential to become a new treatment for chronic pain.
作用机制
Target of Action
The compound “4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine” is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets through a process that is yet to be fully understood. A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . The compound displayed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycles of Leishmania and Plasmodium. The compound’s interaction with these organisms disrupts their normal functioning, leading to their eventual death and the alleviation of the diseases they cause .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound’s action results in the inhibition of Leishmania and Plasmodium, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria in the affected individuals .
实验室实验的优点和局限性
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied in preclinical models of pain, which makes it a valuable tool for pain research. However, 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine is still in the early stages of development and has not yet been tested in humans. Its safety and efficacy in humans remain to be determined.
未来方向
There are several future directions for research on 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine. One area of interest is the development of more potent and selective analogs of 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine that can be used for pain management. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine in humans. This will be important for determining the safety and efficacy of the compound in humans. Finally, there is a need for more research on the long-term effects of 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine on pain management and addiction.
科学研究应用
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine has been extensively studied in preclinical models of pain. It has been shown to be effective in alleviating chronic pain without causing the side effects associated with currently available analgesics. 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine acts on the mu-opioid receptor, which is a key target for pain management. However, unlike traditional opioids, 4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine does not activate the beta-arrestin pathway, which is responsible for many of the side effects associated with opioids.
属性
IUPAC Name |
4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-13-15(3-1)9-10-8-12-11(17-10)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHNECGNNMMTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333152 | |
Record name | 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818827 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
CAS RN |
477762-17-7 | |
Record name | 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。